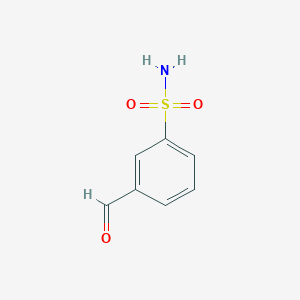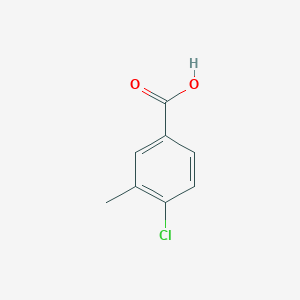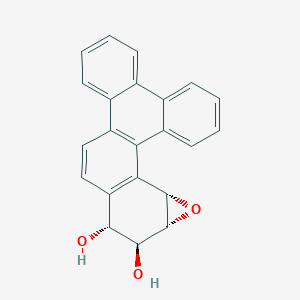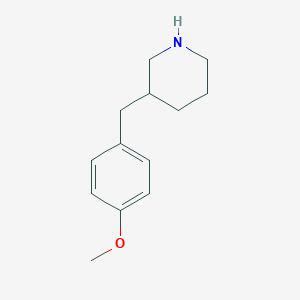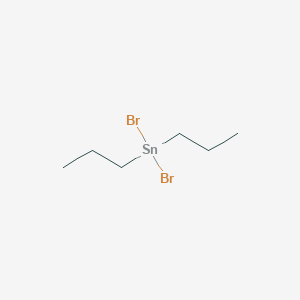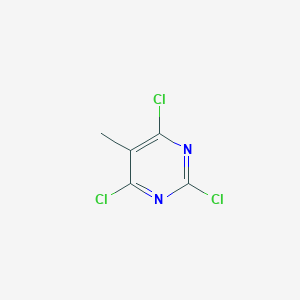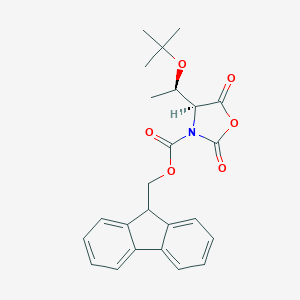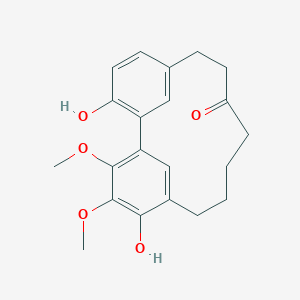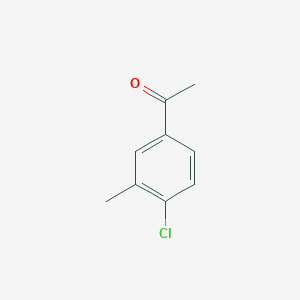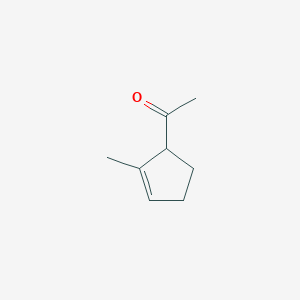
2'-Deoxyguanosine-5'-monophosphatedisodiumsalthydrate
Vue d'ensemble
Description
2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate, also known as dGMP Na2•2H2O, is a naturally occurring nucleotide involved in DNA synthesis. It is a reactant involved in the analysis of self-assembling in solution and nucleation/growth of G-quadruplexes, Nucleophilic trapping, and Reductive alkylation .
Molecular Structure Analysis
The molecular formula of 2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate is C10H12N5Na2O7P . The molecular weight is 391.18 (anhydrous basis) . The SMILES string representation is [Na+].[Na+].[H]O[H].NC1=Nc2c(ncn2[C@H]3CC@HC@@H([O-])=O)O3)C(=O)N1 .Chemical Reactions Analysis
2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate is a reactant involved in various reactions such as self-assembling in solution, nucleation/growth of G-quadruplexes, Nucleophilic trapping, and Reductive alkylation .Physical And Chemical Properties Analysis
2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate appears as a white powder . It is soluble in water . The melting point is >245°C (decomposition) .Applications De Recherche Scientifique
DNA Synthesis
2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate is a nucleotide precursor used in DNA synthesis. It serves as a substrate for guanylate kinases, which convert it to dGDP and then to dGTP, necessary for DNA replication and repair processes .
G-Quadruplex Nucleation and Growth
This compound is involved in the analysis of self-assembling in solution and the nucleation/growth of G-quadruplexes. G-quadruplexes are four-stranded structures formed by guanine-rich sequences of DNA or RNA and have implications in various biological processes and potential therapeutic applications .
Nucleophilic Trapping
In chemical research, 2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate can be used for nucleophilic trapping, where a nucleophile captures an electrophilic atom or group within a molecule, which is a fundamental step in many organic synthesis reactions .
Reductive Alkylation
This compound is also used in reductive alkylation processes, which involve the addition of an alkyl group to a molecule without the introduction of double bonds. This is a key reaction in the modification of nucleotides and other biological molecules .
Physicochemical Characterization
Researchers use 2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate to study the physicochemical characteristics of guanine-based molecules, which can help understand their behavior and interactions in various biological systems .
Guanylate Kinase Substrate
As a substrate for guanylate kinase enzymes, this compound is essential for studying enzyme kinetics and understanding the metabolic pathways involving guanine nucleotides .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate (also known as 5’-Deoxyguanylic acid; dGMP) is guanylate kinases . Guanylate kinases are key enzymes involved in the salvage pathway of purine metabolism, which is crucial for DNA and RNA synthesis.
Mode of Action
dGMP acts as a substrate for guanylate kinases . It is used by these enzymes to generate dGDP (deoxyguanosine diphosphate) , which is then further phosphorylated to dGTP (deoxyguanosine triphosphate) . These are nucleotide precursors used in DNA synthesis.
Biochemical Pathways
The compound is involved in the purine salvage pathway , specifically in the step where guanylate kinases convert dGMP to dGDP . This is a critical step in the synthesis of DNA, as dGTP is incorporated into the growing DNA strand during replication.
Result of Action
The result of dGMP’s action is the production of dGTP, a necessary component for DNA synthesis . This contributes to the replication and repair of DNA, which are essential processes for cell survival and proliferation.
Propriétés
IUPAC Name |
disodium;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P.2Na.H2O/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;;;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);;;1H2/q;2*+1;/p-2/t4-,5+,6+;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSJCEYJAGVPJG-BIHLCPNHSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5Na2O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Deoxyguanosine-5'-monophosphatedisodiumsalthydrate | |
CAS RN |
33430-61-4 | |
| Record name | 2'-deoxyguanosine 5'-(disodium phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





